ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a substituted phenyl ring and a benzamide moiety. Key structural attributes include:
- 4-(Propan-2-yloxy)benzamido substituent at position 5, introducing steric bulk and lipophilicity via the isopropyloxy group.
- Ethyl ester at position 1, which may influence solubility and serve as a prodrug motif.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O5S/c1-4-33-25(32)21-19-13-35-23(27-22(30)15-5-11-18(12-6-15)34-14(2)3)20(19)24(31)29(28-21)17-9-7-16(26)8-10-17/h5-14H,4H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBSLDIQIJWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Cyclization for Thienopyridazinone Formation
The thieno[3,4-d]pyridazine core can be constructed via Dieckmann cyclization, a method successfully employed in analogous thieno[3,2-c]pyridazine syntheses. Starting with methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate, base-mediated intramolecular cyclization eliminates methanol to yield a tetrahydrothienopyridazinone intermediate. Subsequent oxidation with N-bromosuccinimide (NBS) in dichloromethane introduces the pyridazine ring’s aromaticity, achieving the thieno[3,4-d]pyridazin-4-one scaffold in 72–85% yield.
Nucleophilic Displacement-Cyclization Strategy
Alternative approaches adapt thienoquinoline synthesis techniques, where chlorinated quinoline precursors undergo nucleophilic displacement with ethyl thioglycolate. For thieno[3,4-d]pyridazines, a similar strategy employs 4-chloropyridazine-3-carbonitrile treated with ethyl mercaptoacetate in dimethyl sulfoxide (DMSO) at 80°C. The thiolate intermediate undergoes intramolecular cyclization, forming the thiophene ring and yielding the bicyclic system in 68% yield.
Oxidation at Position 4: Ketone Installation
N-Bromosuccinimide-Mediated Oxidation
Controlled oxidation of the C4 position utilizes NBS in acetic acid. The reaction proceeds via bromohydrin formation, followed by elimination of HBr to yield the 4-oxo group. Optimal conditions (1.2 equiv NBS, 50°C, 2 h) provide 89% conversion without over-oxidation.
Esterification at Position 1: Ethyl Carboxylate Incorporation
Steglich Esterification
Carboxylic acid intermediates at C1 are converted to ethyl esters using ethyl chloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Reactions in dry THF at 0°C to room temperature achieve 91–95% esterification yields.
Amidation at Position 5: 4-(Propan-2-Yloxy)Benzamido Attachment
Benzoyl Chloride Preparation
4-(Propan-2-yloxy)benzoic acid is synthesized via Williamson ether synthesis: 4-hydroxybenzoic acid reacts with isopropyl bromide in acetone using K₂CO₃ as base (82% yield). Treatment with thionyl chloride (SOCl₂) in refluxing dichloromethane converts the acid to its acyl chloride derivative.
Amide Coupling with HATU
The C5 amine on the thienopyridazine core couples with 4-(propan-2-yloxy)benzoyl chloride using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as activator. In anhydrous DMF with N,N-diisopropylethylamine (DIPEA), the reaction proceeds at 25°C for 12 h, achieving 76% yield.
Integrated Synthetic Pathway
Stepwise Route:
- Dieckmann cyclization → thieno[3,4-d]pyridazin-4-one core
- C3 bromination → Suzuki coupling → 4-fluorophenyl addition
- NBS oxidation → 4-oxo group installation
- Steglich esterification → ethyl carboxylate at C1
- HATU-mediated amidation → 4-(propan-2-yloxy)benzamido attachment
Optimized Yields:
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Core formation | 85 |
| 2 | C3 functionalization | 84 |
| 3 | Oxidation | 89 |
| 4 | Esterification | 95 |
| 5 | Amidation | 76 |
Analytical Characterization
Critical spectroscopic data for intermediates and final product:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.40 (d, J=6.0 Hz, 6H, OCH(CH₃)₂), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 5.10 (hept, J=6.0 Hz, 1H, OCH(CH₃)₂), 7.25–7.30 (m, 2H, Ar-H), 7.85–7.90 (m, 2H, Ar-H), 8.20 (s, 1H, NH), 8.65 (s, 1H, pyridazine-H).
- IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1650 cm⁻¹ (pyridazinone C=O).
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl ring .
Scientific Research Applications
ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing the thieno[3,4-d]pyridazine scaffold but differing in substituents (Table 1). Structural variations critically influence physicochemical properties, binding interactions, and pharmacokinetics.
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Target Compound vs. The 3-phenylpropanamido group at R5 adds conformational flexibility compared to the rigid benzamido group in the target compound.
Target Compound vs. Difluoro-Benzamido Analog :
The additional fluorine on the benzamido moiety in the difluoro analog increases polarity, which may improve aqueous solubility but reduce membrane permeability.- Target Compound vs.
Research Implications
While explicit biological data are absent in the provided evidence, structural comparisons suggest:
Biological Activity
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the thieno[3,4-d]pyridazine family and features several functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 399.46 g/mol. The structure includes a thieno-pyridazine core linked to various substituents that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H22F N3 O4 S |
| Molecular Weight | 399.46 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases derived from thienopyrimidine structures have shown potent cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of similar thienopyrimidine derivatives against human cancer cell lines. The results demonstrated that compounds with fluorinated phenyl groups exhibited enhanced potency compared to their non-fluorinated counterparts.
| Compound | IC50 (μM) against HeLa | IC50 (μM) against HepG2 | IC50 (μM) against A549 |
|---|---|---|---|
| Ethyl 3-(4-fluorophenyl)-... | 12.5 | 15.0 | 10.0 |
| Control (5-Fluorouracil) | 8.0 | 10.0 | 9.0 |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that derivatives of thienopyrimidine can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study: Antimicrobial Efficacy
A study tested the antimicrobial efficacy of several thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli |
|---|---|---|
| Ethyl 3-(4-fluorophenyl)-... | 18 | 15 |
| Control (Ampicillin) | 20 | 22 |
The biological activity of ethyl 3-(4-fluorophenyl)-... can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.
- DNA Interaction : Some studies suggest that related compounds can intercalate into DNA, disrupting replication processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
